N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine
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Overview
Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine is a chemical compound with the molecular formula C14H22BNO2. It is a boronic acid derivative that is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine typically involves the reaction of N,N-dimethylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine involves its ability to form stable complexes with various metal catalysts, such as palladium. This allows it to facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The boronic acid moiety in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the aryl halide substrate, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
Uniqueness
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine is unique due to its indole moiety, which imparts additional stability and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.
Properties
CAS No. |
1352796-66-7 |
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Molecular Formula |
C16H23BN2O2 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-11(19(5)6)10-14-12(13)7-8-18-14/h7-10,18H,1-6H3 |
InChI Key |
SNQTVCNBYUKQFB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)N(C)C |
Origin of Product |
United States |
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